N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-12-14(11-21-24(12)13-5-3-2-4-6-13)17(25)20-8-9-23-18(26)16-15(7-10-28-16)22-19(23)27/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWRUIKTHSZKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. It generally starts with the formation of the thienopyrimidine core, followed by the incorporation of the pyrazole ring and subsequent attachment of the carboxamide group. Each of these steps requires specific reagents, such as dichloromethane, pyridine, and acetic anhydride, along with reaction conditions involving controlled temperatures and catalysts.
Industrial Production Methods: : Industrial synthesis of this compound usually involves high-throughput methodologies and automated processes to ensure efficiency and reproducibility. Techniques such as flow chemistry and automated synthesis platforms might be utilized.
Chemical Reactions Analysis
Types of Reactions: : N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions often require oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically use halogens or other nucleophiles under mild conditions.
Major Products: : These reactions result in a range of derivatives, which can be utilized for further functionalization or application-specific purposes.
Scientific Research Applications: : this compound has diverse applications in scientific research:
Chemistry: : Utilized in the development of new chemical entities for various purposes.
Biology: : Explored for its potential role in modulating biological pathways.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Used as a precursor or component in the manufacture of specialized materials or compounds.
Mechanism of Action: : The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds: : Compared to other compounds with similar structures, this compound stands out due to its unique combination of functional groups and potential applications. Similar compounds include other thienopyrimidine and pyrazole derivatives, but this specific combination offers distinct properties and advantages.
And there you have it—an in-depth look at a truly fascinating compound!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
